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molecular formula C11H14O3 B104700 2',4'-Dihydroxy-3'-propylacetophenone CAS No. 40786-69-4

2',4'-Dihydroxy-3'-propylacetophenone

Cat. No. B104700
M. Wt: 194.23 g/mol
InChI Key: QGGRBWUQXAFYEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04777299

Procedure details

1,3-Dimethoxy-2-propylbenzene (0.90 g, 5.0 mmol), glacial acetic acid (150 ml), and 48% aqueous hydrobromic acid (15 ml, 133 mmol) were combined and stirred at reflux temperature for three days. The mixture was allowed to cool to room temperature; poured into water (500 ml), and the aqueous solution extracted with ether (500 ml, 2×). The ether layers were combined, washed with brine, dried over magnesium sulfate, filtered and taken to dryness in vacuo. Flash chromatography as in Example 10 (plus an additional step of 5% ethyl acetate in hexane) yielded the title product: n.m.r.: δ12.97 (s, 1H), 7.52 (d, 1H), 6.38 (d, 1H), 5.79 (s, 1H), 2.63 (t, 2H), 2.56 (s, 3H), 1.58 (m, 2H), 0.98 (t, 3H).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9]C)[C:4]=1[CH2:11][CH2:12][CH3:13].[C:14](O)(=[O:16])[CH3:15].Br>O>[CH2:11]([C:4]1[C:5]([OH:9])=[C:6]([C:14](=[O:16])[CH3:15])[CH:7]=[CH:8][C:3]=1[OH:2])[CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
COC1=C(C(=CC=C1)OC)CCC
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
Br
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for three days
Duration
3 d
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution extracted with ether (500 ml, 2×)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C(CC)C=1C(=C(C=CC1O)C(C)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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